2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine
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Overview
Description
2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE is a heterocyclic compound that incorporates both furan and thiazolidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its biological activity, combined with the thiazolidine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE typically involves the reaction of furan derivatives with thiazolidine precursors under specific conditions. One common method involves the use of a furan derivative, such as 2-furoic acid, which undergoes a series of reactions including sulfonylation and cyclization to form the desired thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Sulfides and related reduced compounds.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, disrupting their normal function. The sulfonyl group can form strong interactions with enzymes, inhibiting their activity. The thiazolidine ring can enhance the compound’s binding affinity to its targets, leading to potent biological effects .
Comparison with Similar Compounds
2-Furoic acid: A precursor in the synthesis of 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE.
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring structure, known for its antidiabetic properties.
Furan-2-carboxylic acid: Another furan derivative with potential biological activity.
Uniqueness: 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE is unique due to the combination of the furan and thiazolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3S2 |
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Molecular Weight |
233.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-methylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H11NO3S2/c1-14(10,11)9-4-6-13-8(9)7-3-2-5-12-7/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
PKUYYQXCKABMLT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCSC1C2=CC=CO2 |
Origin of Product |
United States |
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